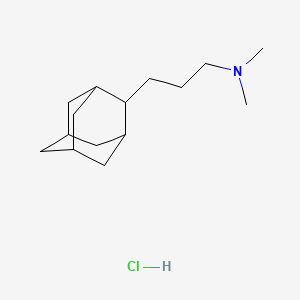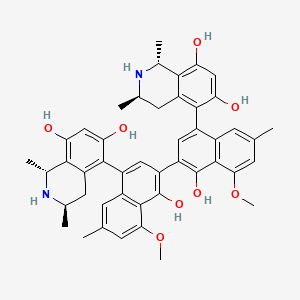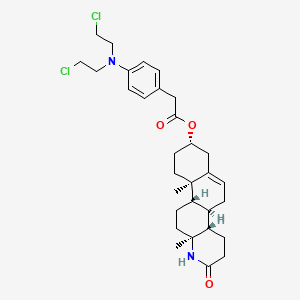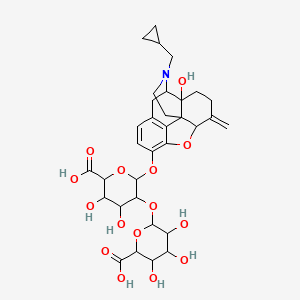
2,6-Dimethylpiperidine
概要
説明
Synthesis Analysis
The synthesis of 2,6-Dimethylpiperidine typically involves strategies that may leverage the reactivity of N,N-dimethylenamino ketones as synthons for constructing various heterocycles, including this compound. These methods allow for the development of compounds with significant biological interest, providing access to new classes of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).
科学的研究の応用
Spectroscopy and Stereochemistry
- Proton Magnetic Resonance Studies: 2,6-Dimethylpiperidine has been analyzed using proton magnetic resonance (PMR) spectroscopy. The configurations of its isomers, including cis- and trans-2,6-Dimethylpiperidine, were confirmed through their PMR spectra. This method assists in understanding the molecular structure and behavior of such compounds (Booth, Little, & Feeney, 1968).
Synthesis Methods
- Asymmetric Synthesis: Asymmetric synthesis of (+) and (−) trans-2,6-dimethylpiperidines from diastereomeric lactams has been achieved, highlighting the compound's applicability in producing stereoisomerically pure substances (Fréville et al., 1997).
- Reductive Amination Synthesis: Reductive amination of hexanedione and heptanedione with hydride reagents has been used to synthesize 2,6-dimethylpiperidines. This process demonstrates the compound's role in forming specific molecular structures (Boga, Manescalchi, & Savoia, 1994).
Thermochemistry and Conformational Analysis
- Thermochemical Studies: The standard molar enthalpies of formation for this compound have been determined. These values are crucial for understanding the stability and conformational behavior of the piperidine ring (Ribeiro da Silva et al., 2006).
Chemical Interactions and Binding Properties
- Chemical Affinity Matrix-Based Identification: Prohibitin has been identified as a binding protein for compounds including this compound. This discovery is significant for understanding molecular interactions in medicinal chemistry (Chang et al., 2011).
- Inhibition of Nitrosation: this compound demonstrated an inhibitory effect on nitrosation in acid medium, suggesting its potential use in blocking harmful chemical reactions (González-Mancebo et al., 1997).
Pharmacological Applications
- Synthesis and Antiarrhythmic Activity: The compound has been studied for its potential antiarrhythmic properties in pharmaceutical research, emphasizing its relevance in medicinal chemistry (Hoefle et al., 1991).
作用機序
Target of Action
2,6-Dimethylpiperidine is a chemical compound with the formula C5H8(CH3)2NH . It is a derivative of the heterocycle piperidine, wherein two hydrogen atoms are replaced by methyl groups
Mode of Action
It is known that the compound exists in three stereoisomers: the achiral (r,s)-isomer and the chiral (r,r)/(s,s) enantiomeric pair . The (R,S)-isomer exists largely in the chair conformation with equatorial methyl groups . The (R,R)/(S,S)-isomers are attractive chiral secondary amine building blocks .
Biochemical Pathways
The denitrification mechanisms of piperidine, 2-methylpiperidine (2-MP), and this compound (2,6-DMP) on MoP(001) were studied using self-consistent periodic density functional theory (DFT) . These molecules located at Mo top site via the N atom and the molecular planes parallel with MoP surface . .
Action Environment
It is known that the compound is flammable , suggesting that it should be handled carefully to avoid ignition.
Safety and Hazards
将来の方向性
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .
特性
IUPAC Name |
2,6-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5072-45-7 (hydrochloride) | |
| Record name | Nanofin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048527 | |
| Record name | 2,6-Lupetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.56 [mmHg] | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
504-03-0, 766-17-6 | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nanofin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nanofin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Lupetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nanofin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANOFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 2,6-Dimethylpiperidine is C7H15N, and its molecular weight is 113.20 g/mol. [, ]
A: Yes, FTIR and FT-Raman spectra have been recorded for this compound. The FTIR spectrum covers the region 4000-400 cm-1, while the FT-Raman spectrum covers 3500-50 cm-1. NMR (1H and 13C) spectral data is also available. [, , ]
A: this compound predominantly exists in a chair conformation with the two methyl groups occupying equatorial positions to minimize steric hindrance. [, , , ]
A: Introducing bulky substituents on the nitrogen atom, such as N-formyl or N-nitroso groups, can lead to significant conformational changes. In these cases, the molecule may adopt a flattened boat conformation to alleviate A1,3-strain between the substituent and the adjacent methyl groups. []
A: Yes, this compound can be used to synthesize various derivatives, including N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives with potential antimicrobial activity. [, ]
A: Yes, polymer-supported amino alcohols derived from this compound have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to aldehydes. The cis-2,6-dimethylpiperidine moiety plays a crucial role in achieving high enantioselectivity. []
A: Yes, the hydroboration of N-allyl-cis-2,6-dimethylpiperidine with HB(C6F5)2 leads to a frustrated Lewis pair system. This system can activate small molecules like H2 and CO, demonstrating its potential for metal-free catalysis. [, ]
A: this compound can be protonated in water, and its equilibrium constant of protonation has been experimentally determined at different temperatures. This information is valuable for understanding its behavior in aqueous solutions, such as those relevant to CO2 capture. []
A: The vapor pressure of cis-2,6-dimethylpiperidine has been experimentally determined in a range of temperatures and pressures (0.2 Pa to 75 kPa and 273 K to 365 K). This data allows for the calculation of thermodynamic properties, like the enthalpy of vaporization. []
A: Studies on α-[(diarylmethoxy)methyl]-1-piperidineethanols showed that the this compound group is essential for optimal antiarrhythmic activity and duration of action in the coronary artery ligated dog model. [, ]
A: N-substitution can significantly influence the biological activity of this compound. For instance, N-(benzothiazol-2-yl)-2-(2,6-dimethylpiperidin-1-yl)acetamide derivatives displayed promising antifungal activity, highlighting the impact of substituents on the nitrogen atom. []
A: Yes, this compound is a key component in various photosensitive materials. For example, it's incorporated into photobase generators like N-{[(4,5-dimethoxy-2-nitrobenzyl)oxy]carbonyl}-2,6-dimethylpiperidine (DNCDP) used in negative-type photosensitive polyimide (PSPI) formulations. These materials have applications in microelectronics as buffer coat materials and in the creation of high-resolution patterns. [, , , , ]
A: Yes, this compound can coordinate to various metal ions, including copper(II), nickel(II), nickel(III), and copper(III). The resulting complexes have been characterized by spectroscopic and magnetic studies, revealing insights into their structures and properties. [, , ]
A: Yes, the two methyl groups in this compound can create steric hindrance, influencing the geometry and stability of the metal complexes formed. For example, with copper(II) chlorobenzoates, this compound forms a polymeric square pyramidal structure, unlike other substituted piperidine ligands, which form binuclear complexes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)



![2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1222185.png)




![Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate](/img/structure/B1222190.png)